molecular formula C15H17N5O5 B11666132 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide

Cat. No.: B11666132
M. Wt: 347.33 g/mol
InChI Key: FICBGNWETGAXGC-FRKPEAEDSA-N
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Description

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is a complex organic compound that features a pyrazole ring and a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide typically involves the condensation reaction between 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide and 2-hydroxy-3-methoxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Corresponding oxides and carboxylic acids.

    Reduction: Amines and hydroxylamines.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anti-inflammatory effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 3,5-dimethyl-1-(2-hydroxyethyl)pyrazole
  • Potassium tris(3,5-dimethyl-1-pyrazolyl)borohydride

Uniqueness

2-(3,5-dimethyl-1H-pyrazol-1-yl)-N’-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylidene]acetohydrazide is unique due to its combination of a pyrazole ring and a hydrazide functional group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C15H17N5O5

Molecular Weight

347.33 g/mol

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-N-[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]acetamide

InChI

InChI=1S/C15H17N5O5/c1-9-4-10(2)19(18-9)8-14(21)17-16-7-11-5-12(20(23)24)6-13(25-3)15(11)22/h4-7,22H,8H2,1-3H3,(H,17,21)/b16-7+

InChI Key

FICBGNWETGAXGC-FRKPEAEDSA-N

Isomeric SMILES

CC1=CC(=NN1CC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C

Canonical SMILES

CC1=CC(=NN1CC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])OC)O)C

solubility

41.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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